molecular formula C9H17BO2 B1452271 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 1310405-30-1

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1452271
CAS No.: 1310405-30-1
M. Wt: 168.04 g/mol
InChI Key: RKMVEQYGZUBPIW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H17BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of cyclopropylboronic acid with 2,2,4-trimethyl-1,3-pentanediol. The reaction is carried out under anhydrous conditions, often in the presence of a dehydrating agent such as molecular sieves, to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Various boron-containing derivatives.

    Substitution: Compounds with different functional groups replacing the boron atom.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and makes it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

2-cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-7-6-9(2,3)12-10(11-7)8-4-5-8/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMVEQYGZUBPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223365
Record name 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-30-1
Record name 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
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2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
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2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 4
2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 5
2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
Reactant of Route 6
2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane

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